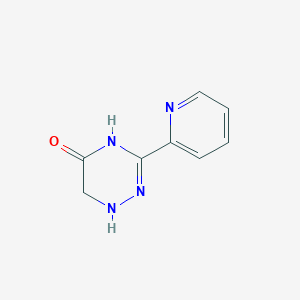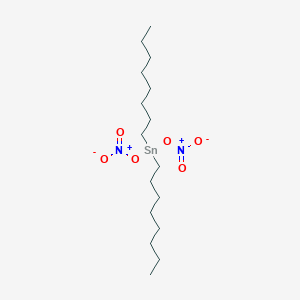
3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring fused with a triazine ring, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one typically involves the reaction of pyridine derivatives with triazine precursors under controlled conditions. One common method involves the cyclization of pyridine-2-carboxylic acid hydrazide with formamide, followed by oxidation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridine or triazine compounds, which can have enhanced or modified properties for specific applications .
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials .
作用機序
The mechanism of action of 3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its unique structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring, known for its biological activities.
3-(Pyridin-2-yl)triimidazotriazine: A compound with a similar pyridine moiety, exhibiting unique photophysical properties.
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: A triazole derivative with two pyridine rings, used in coordination chemistry.
Uniqueness
3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one stands out due to its specific triazine ring structure, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
60348-40-5 |
|---|---|
分子式 |
C8H8N4O |
分子量 |
176.18 g/mol |
IUPAC名 |
3-pyridin-2-yl-4,6-dihydro-1H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H8N4O/c13-7-5-10-12-8(11-7)6-3-1-2-4-9-6/h1-4,10H,5H2,(H,11,12,13) |
InChIキー |
BNIMAKMENLHGBY-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(=NN1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)



![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)

